N-(2,4-Dimethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic rings, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using a halogenated thiophene derivative.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable amine precursor.
Coupling Reaction: The final step involves coupling the pyridazinyl-thiophene intermediate with the piperidine carboxamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Biological Studies: Used in studying the interactions with biological macromolecules like proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 1-(4-Fluorophenyl)piperazine
Uniqueness
N-(2,4-Dimethoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as medicinal chemistry and material science.
Properties
Molecular Formula |
C22H24N4O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O3S/c1-28-16-5-6-17(19(14-16)29-2)23-22(27)15-9-11-26(12-10-15)21-8-7-18(24-25-21)20-4-3-13-30-20/h3-8,13-15H,9-12H2,1-2H3,(H,23,27) |
InChI Key |
VGCIKAGLWDLTPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)OC |
Origin of Product |
United States |
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